Chlorocholine Chloride-d9
Overview
Description
Chlorocholine Chloride-d9 is a deuterium-labeled version of Chlorocholine Chloride, a compound widely used as a plant growth regulator. The deuterium labeling involves replacing hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the behavior and metabolism of the compound in various systems.
Biochemical Analysis
Biochemical Properties
Chlorocholine Chloride-d9 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with chitosan, a biocompatible and biodegradable biopolymer . The nature of these interactions is complex and involves various biochemical characters .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to enhance yield in potato plants by influencing morphological, yield, and biochemical characters .
Molecular Mechanism
The molecular mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to induce resistance in Stevia rebaudiana against leaf spot disease, caused by Alternaria alternata .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorocholine Chloride-d9 can be synthesized through the reaction of deuterated trimethylamine with 2-chloroethanol. The reaction typically involves the following steps:
Formation of Deuterated Trimethylamine: Deuterated methyl iodide reacts with ammonia to form deuterated trimethylamine.
Reaction with 2-Chloroethanol: The deuterated trimethylamine is then reacted with 2-chloroethanol under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions
Chlorocholine Chloride-d9 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of deuterated amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium iodide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of deuterated ethylamines.
Oxidation Reactions: Formation of deuterated oxides.
Reduction Reactions: Formation of deuterated amines.
Scientific Research Applications
Chlorocholine Chloride-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in studies of plant growth regulation and metabolism.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of deuterated compounds for various industrial applications.
Mechanism of Action
Chlorocholine Chloride-d9 exerts its effects primarily by inhibiting gibberellin biosynthesis, a crucial pathway in plant growth regulation. The compound targets enzymes involved in the gibberellin biosynthesis pathway, leading to reduced levels of gibberellins and subsequent inhibition of plant growth. This mechanism is beneficial in controlling plant height and promoting more robust growth.
Comparison with Similar Compounds
Similar Compounds
Chlorocholine Chloride: The non-deuterated version of Chlorocholine Chloride-d9.
2-Chloroethyltrimethylammonium Chloride: Another plant growth regulator with similar properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s behavior in various systems, offering insights that are not possible with the non-deuterated version.
Properties
IUPAC Name |
2-chloroethyl-tris(trideuteriomethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZZMRAGKVHANO-KYRNGWDOSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCl)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745732 | |
Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219257-11-0 | |
Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1219257-11-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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